molecular formula C13H13F3N2O3S B2582811 3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide CAS No. 2034613-73-3

3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Cat. No.: B2582811
CAS No.: 2034613-73-3
M. Wt: 334.31
InChI Key: ZLGBNDCZBLPQHR-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a complex organic compound that features a trifluoromethyl group, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

3,3,3-Trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan and pyridine rings can participate in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide: Unique due to the presence of both furan and pyridine rings.

    3,3,3-Trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide: Similar structure but with a thiophene ring instead of a furan ring.

    3,3,3-Trifluoro-N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide: Contains two pyridine rings, offering different electronic properties.

Uniqueness

The combination of the trifluoromethyl group, furan ring, and pyridine ring in this compound provides a unique set of chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

3,3,3-trifluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3S/c14-13(15,16)3-5-22(19,20)18-8-10-6-11(9-17-7-10)12-2-1-4-21-12/h1-2,4,6-7,9,18H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGBNDCZBLPQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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